molecular formula C14H10FNO2 B14074895 (e)-3-(3-Fluoro-4-(pyridin-4-yl)phenyl)acrylic acid

(e)-3-(3-Fluoro-4-(pyridin-4-yl)phenyl)acrylic acid

Cat. No.: B14074895
M. Wt: 243.23 g/mol
InChI Key: TZJHPXKTKKAAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(e)-3-(3-Fluoro-4-(pyridin-4-yl)phenyl)acrylic acid is an organic compound that features a fluorine atom, a pyridine ring, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(3-Fluoro-4-(pyridin-4-yl)phenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(pyridin-4-yl)benzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 3-fluoro-4-(pyridin-4-yl)benzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(e)-3-(3-Fluoro-4-(pyridin-4-yl)phenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The fluorine atom and pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(e)-3-(3-Fluoro-4-(pyridin-4-yl)phenyl)acrylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (e)-3-(3-Fluoro-4-(pyridin-4-yl)phenyl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluoro-4-(pyridin-4-yl)phenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.

    3-(3-Fluoro-4-(pyridin-4-yl)phenyl)acetic acid: Similar structure but with an acetic acid moiety.

Uniqueness

(e)-3-(3-Fluoro-4-(pyridin-4-yl)phenyl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts different reactivity and properties compared to similar compounds with propanoic or acetic acid moieties. This uniqueness can be leveraged in specific applications where the acrylic acid functionality is advantageous.

Properties

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

3-(3-fluoro-4-pyridin-4-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C14H10FNO2/c15-13-9-10(2-4-14(17)18)1-3-12(13)11-5-7-16-8-6-11/h1-9H,(H,17,18)

InChI Key

TZJHPXKTKKAAKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.